Benzyl benzyl(3-methylenecyclobutyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-benzyl-N-(3-methylidenecyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-12-19(13-16)21(14-17-8-4-2-5-9-17)20(22)23-15-18-10-6-3-7-11-18/h2-11,19H,1,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHHOSBMKIAZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism of Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of acyl azides () to isocyanates (), which subsequently react with alcohols to form carbamates. The reaction proceeds through a nitrene intermediate or a concerted pathway, depending on the conditions. For example, photolysis of benzoyl azide yields phenyl isocyanate via a singlet nitrene intermediate, as confirmed by IR spectroscopy. Computational studies suggest that singlet carbonylnitrenes adopt structures intermediate between nitrenes and oxazirenes, with bond angles and distances critical to the rearrangement.
Application to Target Compound
In the synthesis of benzyl (3-methylenecyclobutyl)carbamate, 3-methylenecyclobutane carboxylic acid serves as the starting material. Treatment with diphenylphosphoryl azide (DPPA) and a base like triethylamine generates the acyl azide intermediate, which undergoes Curtius rearrangement at elevated temperatures (75–100°C) to form the corresponding isocyanate. Trapping this isocyanate with benzyl alcohol yields the final carbamate product. This method, adapted from Overman’s protocol, avoids mineral acids that could decompose sensitive substrates.
Detailed Synthetic Procedures
Step-by-Step Reaction Process
Step 1: Formation of Acyl Azide
3-Methylenecyclobutane carboxylic acid (10 g, 89 mmol) is dissolved in a mixture of 1,4-dioxane and acetonitrile (15 mL/35 mL). Triethylamine (15 mL, 105 mmol) and DPPA (25.3 g, 89 mmol) are added dropwise at 27°C. The exothermic reaction releases nitrogen gas, and the mixture is heated to 75°C for 1 hour to ensure complete azide formation.
Step 2: Curtius Rearrangement
The acyl azide intermediate is heated to 100°C, prompting its decomposition to the isocyanate. Benzyl alcohol (20 mL) is introduced to the reaction vessel, and the mixture is stirred at 100°C for 19 hours. The isocyanate reacts with benzyl alcohol to form the carbamate via nucleophilic addition.
Step 3: Purification
The crude product is concentrated under reduced pressure and purified via silica gel chromatography using ethyl acetate/hexane gradients. Yields typically range from 66.3% to 95%, depending on the solvent system and reaction scale.
Optimization and Reaction Conditions
Key parameters influencing yield include:
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Temperature : Reactions below 75°C result in incomplete azide decomposition, while temperatures exceeding 100°C promote side reactions.
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Solvent : Polar aprotic solvents like acetonitrile enhance azide stability, whereas dioxane improves solubility of the carboxylic acid.
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Catalyst : Immobilized bases like polymer-supported DBU (PS-DBU) have been explored for carbamate synthesis, though DPPA remains standard for this compound.
Experimental Data and Characterization
Table 1. Representative Synthetic Outcomes
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 2.49–2.65 (m, 2H), 3.01–3.05 (m, 2H), 4.16–4.33 (m, 1H), 4.80–4.89 (m, 2H), 4.95–5.02 (m, 1H), 5.10 (s, 2H), 7.29–7.45 (m, 5H).
Comparative Analysis of Synthetic Methods
The DPPA-mediated Curtius rearrangement outperforms alternative routes, such as CO₂-based carbamate synthesis, in terms of yield and scalability for this compound. However, the requirement for stoichiometric azide reagents poses safety concerns. Recent efforts to immobilize catalysts or employ flow chemistry aim to mitigate these issues.
Challenges and Considerations in Synthesis
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Safety : Handling acyl azides necessitates strict temperature control due to their explosive nature.
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Purification : Silica gel chromatography remains essential to isolate the carbamate from byproducts like ureas.
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Substrate Sensitivity : The 3-methylenecyclobutyl group’s strain necessitates mild conditions to prevent ring-opening reactions .
Chemical Reactions Analysis
Types of Reactions: Benzyl benzyl(3-methylenecyclobutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl benzoic acid derivatives.
Reduction: Reduction reactions can produce benzyl benzyl(3-methylenecyclobutyl)amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzyl carbamates.
Scientific Research Applications
Synthetic Routes
- Benzyl Chloroformate Method : The compound can be synthesized by reacting benzyl chloroformate with 3-methylenecyclobutylamine in the presence of a base like triethylamine. This reaction typically occurs in dichloromethane at room temperature.
- Diphenylphosphoryl Azide Method : Another method involves using diphenylphosphoryl azide with triethylamine in a solvent mixture of dioxane and acetonitrile, heated to 75°C.
Industrial Production
For large-scale production, similar synthetic methods are employed, focusing on optimizing yield and purity through careful control of reaction conditions.
Chemical Properties and Reactions
Benzyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can yield the corresponding amine using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the benzyl or carbamate groups.
These reactions highlight the compound's versatility in organic synthesis.
Chemistry
- Building Block : Utilized as a building block in organic synthesis due to its functional groups.
- Protecting Group : Acts as a protecting group for amines during multi-step syntheses.
Biology
- Biological Activity : Investigated for potential biological activities, including interactions with biomolecules that could lead to therapeutic applications.
- Mechanism of Action : The carbamate group can interact covalently with nucleophilic sites on proteins, potentially inhibiting their activity.
Medicine
- Drug Development : Explored for its pharmacological potential in drug development, particularly in designing new therapeutic agents targeting specific diseases.
- Pharmacological Studies : Initial studies suggest possible applications in treating conditions related to enzyme inhibition or modulation.
Industry
- Specialty Chemicals : Employed in the synthesis of specialty chemicals and materials, leveraging its unique properties for industrial applications.
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| Benzyl Carbamate | Lacks the 3-methylenecyclobutyl group |
| 3-Methylenecyclobutyl Carbamate | Lacks the benzyl group |
| Boc Carbamate | Different steric and electronic properties |
The unique combination of functional groups in benzyl (3-methylenecyclobutyl)carbamate imparts distinct reactivity and biological interactions compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of benzyl (3-methylenecyclobutyl)carbamate:
- Biological Activity Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, suggesting that benzyl (3-methylenecyclobutyl)carbamate may also possess anti-cancer properties.
- Synthetic Applications : It has been effectively utilized as a precursor in synthesizing more complex organic molecules, demonstrating its utility in medicinal chemistry.
Mechanism of Action
The mechanism by which benzyl benzyl(3-methylenecyclobutyl)carbamate exerts its effects depends on its specific application. This interaction can modulate the activity of the target, leading to desired biological or chemical outcomes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Functional Group Impact on Reactivity
| Compound | Key Reactivity Traits |
|---|---|
| This compound | Moderate radical stability; potential for cycloaddition via strained cyclobutyl ring |
| Benzyl 3-Oxocyclobutylcarbamate | Electrophilic ketone; prone to nucleophilic addition or reduction |
| Benzyl Silanes | High SET propensity; radical cation intermediates enable chain reactions |
Research Findings
- Radical Reactivity : Benzyl silanes undergo SET to form radical cations, which decompose into silyl cations and benzyl radicals. These radicals add to N-acyliminium ions, regenerating the chain via benzyl stannane catalysts . In contrast, carbamates like Benzyl 3-Oxocyclobutylcarbamate lack this redox activity, favoring nucleophilic pathways .
- Thermal Stability : The oxo variant’s boiling point (245–250°C) suggests moderate thermal stability, whereas methylene-substituted carbamates may exhibit higher volatility due to reduced polarity.
- Safety : Benzyl 3-Oxocyclobutylcarbamate is handled as a flammable liquid with standard organic solvent precautions . Similar protocols likely apply to the methylene analog.
Biological Activity
Benzyl benzyl(3-methylenecyclobutyl)carbamate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, insecticidal, and potential therapeutic effects, based on various studies and findings.
Chemical Structure and Properties
This compound features a carbamate functional group linked to a benzyl moiety and a substituted cyclobutyl structure. Its unique configuration may influence its interaction with biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of carbamates, including those structurally similar to this compound. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 4-8 µg/mL. These compounds were noted for their ability to target bacterial cell walls, akin to the mechanism of vancomycin .
Table 1: Antibacterial Activity of Related Carbamates
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4,4-Dimethylcyclohexanyl carbamate | 4-8 | Staphylococcus aureus |
| This compound | TBD | TBD |
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of any new compound. Studies have indicated that certain carbamates exhibit low toxicity in mammalian models while maintaining efficacy against pathogens. For example, 3,4-(methylenedioxy)cinnamic acid exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . Further investigations into the specific toxicity of this compound are necessary.
Case Studies
- Antibacterial Efficacy : A study focusing on novel carbamates identified several derivatives with significant antibacterial properties. The research emphasized the importance of structural modifications in enhancing activity against resistant strains .
- Insect Control : Research into related compounds has shown that modifications to the cyclobutane structure can lead to increased larvicidal activity, suggesting that similar modifications may enhance the efficacy of this compound against insect vectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
